molecular formula C14H10ClNO2 B3024700 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide CAS No. 855752-70-4

2-chloro-N-dibenzo[b,d]furan-3-ylacetamide

Cat. No.: B3024700
CAS No.: 855752-70-4
M. Wt: 259.69 g/mol
InChI Key: BKVOMTTWZLOIDK-UHFFFAOYSA-N
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Description

Contextualization within Dibenzo[b,d]furan Chemistry

Dibenzo[b,d]furan, also known as diphenylene oxide, is a heterocyclic aromatic compound that serves as a core structure for a variety of synthetic and naturally occurring molecules. wikipedia.orgbiointerfaceresearch.com It is a volatile white solid typically obtained from coal tar. wikipedia.orgekb.eg The dibenzofuran (B1670420) framework is thermally robust and has been utilized in applications such as heat transfer agents. wikipedia.orgekb.eg

From a chemical perspective, the dibenzofuran ring system is capable of undergoing electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions. wikipedia.orgekb.eg This reactivity allows for the synthesis of a wide array of derivatives. The parent compound, dibenzofuran, is considered to be relatively non-toxic. ekb.eg However, certain chlorinated derivatives, known as polychlorinated dibenzofurans (PCDFs), are recognized as environmental pollutants of concern. chemicalbook.com

The study of dibenzofuran derivatives is an active area of research, with investigations into their synthesis and potential applications in medicinal chemistry. biointerfaceresearch.comorganic-chemistry.org Natural sources of dibenzofurans include lichens, ascomycetes, and some higher plants. nih.gov These natural products exhibit a range of biological activities, which has spurred interest in the synthesis of novel dibenzofuran-containing compounds. biointerfaceresearch.comnih.gov

Relevance of the Acetamide (B32628) Moiety in Medicinal Chemistry

The acetamide group (CH₃CONH₂) is a fundamental functional group in organic chemistry and is particularly significant in the field of medicinal chemistry. patsnap.comnih.gov Acetamide itself is the simplest amide derived from acetic acid. patsnap.com While not typically used as a therapeutic agent on its own, its derivatives are integral to the structure of many pharmaceutical compounds. patsnap.com

The acetamide moiety can participate in hydrogen bonding, which can influence a molecule's solubility and its ability to interact with biological targets such as proteins and enzymes. patsnap.com This interaction is often crucial for the pharmacological activity of a drug. archivepp.com

Derivatives of acetamide have been shown to possess a wide spectrum of biological activities, including:

Antimicrobial ontosight.ai

Anti-inflammatory ontosight.ai

Anticancer ontosight.ai

Anticonvulsant nih.gov

N-substituted acetamides, in particular, have been a focus of research for their potential to inhibit enzymes associated with various diseases. patsnap.com The versatility of the acetamide group makes it a valuable component in the design and synthesis of new therapeutic agents. nih.govarchivepp.com

Academic Research Trajectories for N-substituted 2-chloroacetamides

N-substituted 2-chloroacetamides represent a class of compounds that have garnered significant attention in academic and industrial research due to their diverse biological activities and utility as synthetic intermediates. nih.govijpsr.info The chemical reactivity of these compounds is largely attributed to the presence of the chlorine atom, which can be readily displaced by nucleophiles. tandfonline.com This reactivity allows for the synthesis of a variety of heterocyclic compounds. tandfonline.comresearchgate.net

Research into N-substituted 2-chloroacetamides has explored their potential as:

Antimicrobial agents: Numerous studies have demonstrated the effectiveness of these compounds against a range of bacteria and fungi. nih.govijpsr.info Their activity can be influenced by the nature of the substituents on the aromatic ring. nih.govresearchgate.net

Anticancer agents: Some N-substituted 2-chloroacetamides have been investigated for their potential to inhibit the growth of cancer cells, including cancer stem cells. nih.govnih.gov

Herbicides and Disinfectants: The biological activity of these compounds also extends to agricultural applications. ijpsr.info

The synthesis of N-substituted 2-chloroacetamides is often achieved through the chloroacetylation of a corresponding aryl amine. tandfonline.comresearchgate.net The versatility of this chemical scaffold continues to make it an attractive starting point for the development of new bioactive molecules. tandfonline.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-dibenzofuran-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-8-14(17)16-9-5-6-11-10-3-1-2-4-12(10)18-13(11)7-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVOMTTWZLOIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Utility

Synthetic Pathways for 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial preparation of the precursor, 3-aminodibenzo[b,d]furan, followed by its acylation with chloroacetyl chloride.

The synthesis commences with the nitration of dibenzo[b,d]furan to yield 3-nitrodibenzo[b,d]furan. This is a standard electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid.

Step 1: Nitration of Dibenzo[b,d]furan

Reaction scheme for the nitration of Dibenzo[b,d]furan. Dibenzo[b,d]furan reacts with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 3-nitrodibenzo[b,d]furan.

Dibenzo[b,d]furan is treated with a nitrating mixture to yield 3-nitrodibenzo[b,d]furan.

The subsequent step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in the presence of hydrochloric acid being a common and effective choice.

Step 2: Reduction of 3-Nitrodibenzo[b,d]furan

Reaction scheme for the reduction of 3-nitrodibenzo[b,d]furan. 3-nitrodibenzo[b,d]furan is reduced using tin(II) chloride (SnCl2) and hydrochloric acid (HCl) to form 3-aminodibenzo[b,d]furan.

3-Nitrodibenzo[b,d]furan is reduced to 3-aminodibenzo[b,d]furan.

The final step in the synthesis of the target compound is the chloroacetylation of 3-aminodibenzo[b,d]furan. This is an N-acylation reaction where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. sphinxsai.com

Step 3: Chloroacetylation of 3-Aminodibenzo[b,d]furan

Reaction scheme for the chloroacetylation of 3-aminodibenzo[b,d]furan. 3-aminodibenzo[b,d]furan reacts with chloroacetyl chloride in the presence of a base to yield this compound.

3-Aminodibenzo[b,d]furan is acylated with chloroacetyl chloride to produce this compound.

The choice of reagents and catalysts is crucial for optimizing the yield and purity of the product at each stage.

Reaction StepReagents/CatalystsSolventConditions
Nitration Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)Acetic Anhydride0-10 °C
Reduction Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl)EthanolReflux
Chloroacetylation Chloroacetyl Chloride, Triethylamine (B128534) (TEA) or DBUTetrahydrofuran (B95107) (THF)0 °C to Room Temp

Interactive Data Table: Reagents and Conditions for Synthesis

In the chloroacetylation step, a base such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. sphinxsai.com The use of DBU has been reported to facilitate high yields in shorter reaction times. sphinxsai.com

To maximize the yield and purity of this compound, several parameters can be optimized. Careful control of the temperature during the nitration step is essential to prevent the formation of dinitro and other over-nitrated byproducts. For the reduction of the nitro group, alternative catalytic hydrogenation methods using catalysts like palladium on carbon (Pd/C) can be employed for a cleaner reaction profile. In the final chloroacetylation step, the slow, dropwise addition of chloroacetyl chloride to the solution of the amine at low temperatures can help to control the exothermic nature of the reaction and minimize side reactions.

Role as a Key Intermediate in Derivatization

The presence of the reactive chloroacetamide moiety makes this compound a valuable intermediate for the synthesis of a wide range of derivatives. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution, which allows for the introduction of diverse functional groups. researchgate.net

The chloro group can be readily displaced by various nucleophiles, leading to the formation of new carbon-heteroatom bonds. This allows for the synthesis of a library of compounds with modified acetamide (B32628) side chains.

NucleophileResulting Functional Group
Amines (R-NH₂)Substituted aminoacetamide
Thiols (R-SH)Thioether acetamide
Alcohols/Phenols (R-OH)Ether acetamide
Azide (N₃⁻)Azidoacetamide

Interactive Data Table: Examples of Nucleophilic Substitution Reactions

For instance, reaction with primary or secondary amines can introduce new amino functionalities. Similarly, reaction with thiols can lead to the formation of thioethers, and alkoxides or phenoxides can be used to introduce ether linkages.

Beyond simple substitution, the 2-chloroacetamido moiety can participate in more complex transformations. For example, reaction with nucleophiles that can undergo a subsequent intramolecular cyclization can lead to the formation of heterocyclic systems fused to the dibenzo[b,d]furan core. The reaction with thiourea, for instance, could potentially lead to the formation of a 2-aminothiazole (B372263) ring system.

The reactivity of the chlorine atom in N-aryl 2-chloroacetamides is well-documented, allowing for its replacement by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net This versatility underscores the importance of this compound as a building block in the synthesis of more complex molecules.

General Synthetic Approaches for Related Heterocyclic Acetamides

The synthesis of heterocyclic acetamides, including N-aryl acetamide derivatives, typically involves the formation of an amide bond between a heterocyclic amine and an acetylating agent. Several general methodologies are widely employed in organic synthesis for this purpose.

One of the most direct and common methods is the reaction of a primary or secondary amine with an acyl chloride, such as chloroacetyl chloride. ijpsr.inforesearchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of various N-aryl 2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amine. researchgate.net

Another prevalent approach involves the use of coupling agents to facilitate the condensation of a carboxylic acid with an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) are used to activate the carboxylic acid, enabling the formation of the amide bond under mild conditions. researchgate.net For instance, a new series of heterocyclic amides were synthesized by the reaction of heterocyclic amines with substituted phenylacetic acids in the presence of EDC.HCl. researchgate.net

Modern synthetic strategies are also being applied to the formation of heterocyclic compounds, which can be precursors to acetamides. These advanced methods include C–H activation, photoredox chemistry, borrowing hydrogen catalysis, and multicomponent reactions, offering rapid access to a wide variety of functionalized heterocycles. rsc.org

The utility of 2-chloro-N-arylacetamides as versatile precursors is well-documented for the synthesis of more complex molecular architectures. nih.govresearchgate.net The reactive chlorine atom can be readily displaced by nucleophiles, allowing for the construction of larger heterocyclic systems. researchgate.net For example, 2-chloro-N-arylylacetamides have been used as precursors in the synthesis of novel thieno[2,3-b]pyridine (B153569) derivatives. nih.govresearchgate.net

A summary of general synthetic approaches for related heterocyclic acetamides is presented in the table below.

Synthetic MethodReagents and ConditionsPrecursorsProduct Type
Acylation with Acyl ChlorideChloroacetyl chloride, Base (e.g., Triethylamine), DichloromethaneHeterocyclic amine2-chloro-N-heterocyclic acetamide
Amide CouplingSubstituted phenylacetic acid, Heterocyclic amine, EDC.HCl, Triethylamine, DichloromethaneHeterocyclic amine, Carboxylic acidN-heterocyclic acetamide
Nucleophilic Substitution2-chloro-N-arylacetamide, Nucleophile (e.g., thiol), Base (e.g., Sodium ethoxide), Ethanol2-chloro-N-arylacetamideSubstituted N-aryl acetamide derivative

Detailed research findings indicate that the choice of synthetic route can be influenced by the nature of the heterocyclic amine and the desired final product. For the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide, for example, m-aminophenol was reacted with chloroacetyl chloride in tetrahydrofuran with potassium carbonate. neliti.com This highlights the adaptability of the acylation method to various substituted amines.

Biological Activity Investigations in Vitro Focus

Antifungal Activity of 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide Derivatives

While direct studies on the specific molecule this compound are not extensively detailed in available literature, significant research into the antifungal properties of chloroacetamide derivatives provides a strong basis for predicting its potential efficacy. The presence of the chloroacetamide group is a key determinant of antimicrobial activity. nih.gov

Evaluation Against Fungal Species (e.g., Candida albicans, Fusarium spp.)

Research has demonstrated that chloroacetamide derivatives possess notable antifungal capabilities. For instance, the compound 2-chloro-N-phenylacetamide has been evaluated against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov This compound inhibited all tested strains, demonstrating its potential to combat resistant fungal infections. scielo.brnih.gov Studies have shown its efficacy against both planktonic cells and biofilms, which are notoriously difficult to eradicate. scielo.brresearchgate.net

The minimum inhibitory concentration (MIC) for 2-chloro-N-phenylacetamide against C. albicans and C. parapsilosis was found to range from 128 to 256 µg/mL. scielo.brnih.gov The minimum fungicidal concentration (MFC) was observed in the range of 512 to 1,024 µg/mL. scielo.brnih.gov Furthermore, this compound demonstrated significant antibiofilm activity, inhibiting biofilm formation by up to 92% and disrupting preformed biofilms by up to 87%. scielo.brnih.gov

Other studies have explored the activity of chloroacetamide derivatives against different fungal species. One derivative, N-(4-bromophenyl)-2-chloroacetamide (4-BFCA), was effective against resistant Fusarium strains with MIC values ranging from 12.5 to 50 μg/mL. researchgate.net Similarly, 2-chloro-N-phenylacetamide (A1Cl) showed activity against Aspergillus flavus with MICs between 16 and 256 μg/mL. scielo.br

Antifungal Activity of Chloroacetamide Derivatives
CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Key FindingsSource
2-chloro-N-phenylacetamideCandida albicans, Candida parapsilosis (fluconazole-resistant)128 - 256512 - 1,024Inhibited biofilm formation by up to 92%. scielo.brnih.gov
2-chloro-N-phenylacetamide (A1Cl)Candida tropicalis, Candida parapsilosis16 - 256-Showed fungicide activity and reduced mature biofilm. nih.gov
N-(4-bromophenyl)-2-chloroacetamide (4-BFCA)Fusarium spp. (resistant strains)12.5 - 50-Demonstrated concentration-dependent fungicidal action. researchgate.net
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavus16 - 25632 - 512Inhibited conidial germination. scielo.br

Comparative Efficacy with Established Antifungal Agents

When comparing the efficacy of these novel compounds to established antifungal drugs, the results are mixed and highlight complex interactions. In studies with 2-chloro-N-phenylacetamide, an antagonistic effect was observed when it was combined with amphotericin B and fluconazole. scielo.brnih.govresearchgate.net This suggests that combination therapy with these specific agents should be avoided. scielo.brnih.gov The inhibitory concentrations of the combined drugs were significantly higher than when they were used in isolation. scielo.br

However, the standalone activity of chloroacetamide derivatives is significant, especially against resistant strains where conventional therapies may fail. scielo.brresearchgate.net For example, echinocandins like caspofungin and micafungin (B1204384) are often recommended as first-line treatments for invasive candidiasis, with azoles and liposomal amphotericin B as second-line options. nih.gov The development of new agents like chloroacetamide derivatives is crucial in the context of increasing resistance to these established drugs. nih.gov

Potential Antibacterial Modalities of Related Scaffolds

The core structures of this compound, namely the dibenzofuran (B1670420) and acetamide (B32628) scaffolds, have been independently investigated for antibacterial properties.

Broad-Spectrum Antibacterial Research for Dibenzo[b,d]furan-Acetamides

Dibenzofuran derivatives have been identified as possessing a range of biological activities, including antibacterial effects. thesciencein.orgresearchgate.net Research into biphenyl (B1667301) and dibenzofuran derivatives has shown potent activity against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.govresearchgate.net

For example, certain dibenzofuran and biphenyl compounds exhibited significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 and 6.25 μg/mL, respectively. nih.govresearchgate.net Specifically, a dibenzofuran derivative showed greater inhibitory activity against multidrug-resistant E. faecalis (MIC = 6.25 μg/mL) than a previously reported compound. nih.gov These findings underscore the potential of the dibenzofuran nucleus as a scaffold for developing new antibacterial agents to combat drug-resistant bacteria. nih.govresearchgate.net

Antibacterial Activity of Dibenzofuran and Biphenyl Derivatives
Compound TypeBacterial StrainMIC (µg/mL)Source
Biphenyl Derivative (6i)Methicillin-resistant Staphylococcus aureus (MRSA)6.25 nih.gov
Carbazole Derivative (6m)Methicillin-resistant Staphylococcus aureus (MRSA)3.13 nih.gov
Dibenzofuran Derivative (6l)Multidrug-resistant Enterococcus faecalis (MREF)6.25 nih.gov
Biphenyl Derivatives (6e, 6g, 6i)Carbapenem-resistant Acinetobacter baumanniiComparable to Ciprofloxacin nih.govresearchgate.net

Targeting Bacterial Pathogens with Acetamide-Based Structures

The acetamide moiety is a component of many biologically active compounds and is known to confer antimicrobial properties. nih.govresearchgate.net A variety of acetamide derivatives have been synthesized and tested against a range of bacterial pathogens. For instance, new hybrid compounds of 2-mercaptobenzothiazole (B37678) containing an acetamide linker exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org Some of these derivatives showed significant activity comparable to the standard drug levofloxacin (B1675101) and also demonstrated promising antibiofilm potential, in some cases exceeding that of the standard drug cefadroxil. acs.orgnih.gov

The presence of a chloro atom in the acetamide group often appears to enhance antimicrobial activity. nih.gov One study investigated 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, highlighting the interest in chloroacetamide derivatives as potential antibacterial agents. nih.gov The versatility of the acetamide scaffold allows for its incorporation into various molecular frameworks, such as thiazoles, to create compounds with good antimicrobial activities. sioc-journal.cn

Other Investigated Biological Activities for Dibenzofuran and Acetamide Scaffolds

Beyond their antimicrobial properties, the dibenzofuran and acetamide scaffolds are known for a wide spectrum of other biological activities, indicating their versatility as pharmacophores.

Dibenzofuran is a crucial heterocyclic compound found in numerous natural and synthetic medicinal compounds. thesciencein.orgresearchgate.net Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including:

Anticancer and cytotoxic effects thesciencein.orgresearchgate.net

Anti-inflammatory properties researchgate.net

Anti-platelet coagulation activity thesciencein.orgresearchgate.net

Antihyperglycemic effects for type-2 diabetes thesciencein.orgresearchgate.net

Antiviral (including anti-HIV-1) activity researchgate.net

Antimalarial and anti-allergic properties researchgate.net

Similarly, acetamide derivatives are recognized for a broad range of pharmacological effects. nih.gov These compounds are integral to many well-known drugs, such as paracetamol, which has analgesic and antipyretic properties. nih.gov Other investigated activities of the acetamide scaffold include:

Anti-inflammatory and antioxidant activities nih.govresearchgate.net

Anticancer properties nih.gov

Anticonvulsant effects nih.gov

Antituberculosis activity nih.gov

The diverse biological profiles of both the dibenzofuran and acetamide scaffolds suggest that their combination in a single molecule, as seen in this compound, could lead to compounds with multifaceted and potent therapeutic potential.

Comprehensive Search Reveals No Publicly Available Data on the Biological Activity of this compound

Following a thorough and systematic search of publicly available scientific literature and chemical databases, no specific research data was found concerning the in vitro biological activities of the chemical compound This compound . The investigation sought to identify studies related to its potential enzyme inhibition, antiproliferative, and anti-inflammatory properties, as per the requested scope.

While the compound, identified by its CAS Number 796084-54-3, is listed by several chemical suppliers, there is no associated published research in scientific journals or databases detailing its evaluation in biological assays. Searches for enzyme inhibition studies, including effects on Cytochrome P450 or urease, yielded no results for this specific molecule. Similarly, investigations into its potential to inhibit cancer cell proliferation or exert anti-inflammatory effects did not uncover any relevant studies.

The broader class of molecules known as chloroacetamides has been the subject of various pharmacological studies, with different derivatives showing a range of biological activities, including anticancer and anti-inflammatory properties. However, per the strict requirement to focus solely on this compound, the activities of these related but structurally distinct compounds cannot be attributed to the subject of this article.

Due to the absence of specific research findings, it is not possible to provide a detailed, data-driven article on the enzyme inhibition, antiproliferative, or anti-inflammatory activities of this compound at this time. The generation of scientifically accurate content, including data tables and detailed findings, is contingent upon the existence of primary research, which could not be located for this particular compound.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide is not a monolithic property but rather a composite of contributions from its distinct chemical moieties. The dibenzofuran (B1670420) core, the chloro-acetamide side chain, and the specific positioning of these groups all play pivotal roles in the compound's interaction with biological targets.

Impact of Substituents on Antifungal Activity

While direct studies on the antifungal activity of this compound are not extensively documented in publicly available research, the influence of substituents on the broader class of benzofuran (B130515) and dibenzofuran derivatives offers valuable insights. Research on related benzofuran derivatives has shown that the presence and nature of substituents on the aromatic rings can significantly modulate antifungal efficacy. For instance, the introduction of halogen atoms, such as chlorine, has been observed to enhance the antifungal properties of certain heterocyclic compounds. This is often attributed to the increased lipophilicity and altered electronic properties conferred by the halogen, which can facilitate membrane transport and interaction with fungal targets.

The acetamide (B32628) side chain also presents a critical point for modification. The length of the alkyl chain, the nature of the N-substituent, and the presence of specific functional groups can all impact the compound's ability to inhibit fungal growth. It is hypothesized that the acetamide group may be involved in hydrogen bonding interactions with target enzymes or proteins within the fungal cell.

Correlations between Structural Features and Antibacterial Potency

The antibacterial potency of dibenzofuran derivatives is similarly sensitive to structural modifications. Studies on analogous compounds have indicated that the dibenzofuran nucleus itself serves as a crucial scaffold for antibacterial action. The planarity and aromaticity of this ring system are thought to be important for intercalation with bacterial DNA or interaction with key enzymes.

The chloroacetamide moiety is a well-known pharmacophore in medicinal chemistry, and its presence in this compound is likely a primary contributor to its antibacterial properties. The chlorine atom at the alpha-position to the carbonyl group is an electrophilic center, making the molecule susceptible to nucleophilic attack by amino acid residues within the active sites of bacterial enzymes. This can lead to irreversible inhibition and subsequent cell death.

The position of the N-acetamide group on the dibenzofuran ring is also critical. The 3-position provides a specific spatial arrangement of the side chain relative to the fused ring system, which will dictate how the molecule fits into the binding pocket of its biological target.

Pharmacophore Identification and Mapping

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophore of this compound is a key step in understanding its mechanism of action and in designing more effective analogs.

Key Structural Elements for Receptor Interaction

Based on the analysis of its structure and comparison with other bioactive molecules, the key pharmacophoric features of this compound are likely to include:

A planar, aromatic dibenzofuran ring system: This feature likely contributes to hydrophobic interactions and potential π-π stacking with aromatic residues in the target's binding site.

A hydrogen bond donor/acceptor amide group: The N-H and C=O groups of the acetamide moiety are capable of forming crucial hydrogen bonds with the biological target.

An electrophilic chloroacetyl group: The chlorine atom serves as a key reactive center for covalent bond formation with the target.

A specific spatial arrangement of these features: The relative orientation of the dibenzofuran ring and the chloroacetamide side chain is critical for proper binding.

Influence of Molecular Architecture on Biological Outcomes

Alterations to this architecture, such as changing the point of attachment of the side chain or introducing bulky substituents, would be expected to have a profound impact on biological activity. For example, moving the N-acetamide group to a different position on the dibenzofuran ring could misalign the key interacting groups, leading to a loss of potency.

Design Principles for Enhanced Bioactivity

Based on the SAR insights, several design principles can be proposed for the development of more potent analogs of this compound:

Systematic Modification of the Dibenzofuran Core: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the dibenzofuran ring could be explored to optimize hydrophobic and electronic interactions.

Exploration of the N-Acetamide Side Chain: Varying the length and branching of the acyl chain, as well as replacing the chlorine atom with other halogens or leaving groups, could fine-tune the reactivity and binding affinity.

Conformational Restriction: Introducing elements that restrict the conformational flexibility of the side chain could lock the molecule into its bioactive conformation, potentially increasing potency and selectivity.

Bioisosteric Replacement: Replacing the dibenzofuran core or the chloroacetamide moiety with other chemical groups that have similar steric and electronic properties (bioisosteres) could lead to compounds with improved pharmacokinetic or pharmacodynamic profiles.

The systematic application of these principles, guided by computational modeling and experimental screening, holds the promise of unlocking the full therapeutic potential of the dibenzofuran scaffold and delivering novel antimicrobial agents to combat the growing challenge of drug resistance.

Based on a thorough search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigations of the chemical compound “this compound” that would allow for a detailed article structured around the requested outline.

The topics of molecular docking simulations, molecular dynamics simulations, and in silico pharmacokinetic predictions require specific studies to have been conducted on this exact molecule. These studies would provide the necessary data on ligand-target interactions, binding affinities, conformational dynamics, binding pocket analysis, and ADME properties.

Without such dedicated research on “this compound,” it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline. Information on other, even structurally similar, compounds cannot be used as a substitute, as this would not pertain to the subject compound.

Computational and Theoretical Investigations

Pharmacokinetic and ADME Prediction (In silico)

Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

At present, specific peer-reviewed studies detailing the comprehensive theoretical ADME properties of 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide are not available in the public domain. Computational ADME predictions are crucial in early-stage drug discovery and chemical safety assessment to forecast the pharmacokinetic profile of a molecule. These predictions are typically generated using various computational models that rely on the compound's structure to estimate properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential for excretion. The absence of such published data for this specific compound means that its likely behavior within a biological system has not been formally characterized through these theoretical methods.

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular structure and properties of a compound. For this compound, these calculations would provide insights into its electronic characteristics and reactivity.

Electronic Structure Analysis

A comprehensive electronic structure analysis of this compound, which would include investigations of its molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO) and the distribution of electron density, has not been specifically reported in available scientific literature. Such an analysis would be instrumental in understanding the molecule's stability, its potential for participating in charge-transfer interactions, and the nature of its chemical bonds. The energies and shapes of the HOMO and LUMO, for instance, are fundamental in predicting a molecule's ability to donate or accept electrons.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via substitution and condensation reactions. For example, derivatives can be prepared by reacting 2-chloroacetamide intermediates with substituted aromatic amines under alkaline or acidic conditions. Key steps include nitro group reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid using coupling agents like POCl₃ . Structural confirmation is achieved via IR, NMR, and mass spectrometry, with purity assessed by GC (>97%) .

Q. How can researchers optimize reaction conditions for synthesizing this compound with high yield?

  • Methodological Answer : Optimization involves adjusting reaction parameters such as temperature, pH, and catalyst selection. For instance, substituting nitrobenzene derivatives under alkaline conditions at 60–80°C improves reaction efficiency, while using POCl₃ as a cyclization agent enhances yield in derivative synthesis . Monitoring reaction progress via TLC and employing column chromatography for purification are critical .

Advanced Research Questions

Q. What techniques are recommended for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving complex stereochemistry. For example, the crystal structure of related dibenzofuran-acetamide derivatives was determined via SHELX-76, confirming bond angles and torsion angles critical for pharmacological activity . Pairing crystallographic data with DFT calculations can further validate electronic properties .

Q. How should researchers address contradictions in bioactivity data across pharmacological studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. To mitigate this:

  • Standardize bioassays (e.g., IC₅₀ measurements) using validated cell lines (e.g., MCF-7 for anticancer studies).
  • Employ longitudinal factorial invariance tests to ensure measurement consistency across studies .
  • Cross-validate results using orthogonal methods (e.g., in vitro vs. in vivo models) .

Q. What strategies enhance the stability of this compound in material science applications?

  • Methodological Answer : Stability is improved by:

  • Functionalizing the dibenzofuran core with electron-withdrawing groups (e.g., cyano or trifluoromethyl) to reduce hydrolysis .
  • Encapsulating the compound in polymer matrices (e.g., PLGA nanoparticles) for controlled release in photodynamic therapy .
  • Storing the compound at 0–6°C in inert atmospheres to prevent degradation .

Methodological and Analytical Considerations

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups. Key steps:

  • Activate the chloroacetamide moiety with Pd(OAc)₂/XPhos catalysts.
  • Monitor reaction progress via HPLC-MS and isolate products using flash chromatography .
  • Compare reaction rates under varying ligand systems (e.g., BINAP vs. SPhos) .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H303+H313+H333 warnings) .
  • Neutralize waste with 10% sodium bicarbonate before disposal .
  • Store in amber vials at 0–6°C to prevent thermal decomposition .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in the compound’s bioactivity across studies?

  • Methodological Answer : Apply structural equation modeling (SEM) to disentangle confounding variables. For example:

  • Use three-wave panel designs to assess time-dependent effects (e.g., short-term vs. long-term cytotoxicity) .
  • Compute average variance extracted (AVE) scores to quantify method bias (<25% acceptable) .
  • Conduct meta-analyses pooling data from PubChem and DSSTox to identify trends .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-dibenzo[b,d]furan-3-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-dibenzo[b,d]furan-3-ylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.